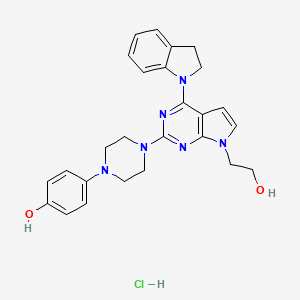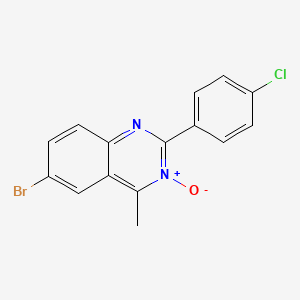
Cox-1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-1/2-IN-1 is a compound known for its potent inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain processes. The inhibition of these enzymes is a key therapeutic approach for managing inflammatory conditions and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-1 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aryl-4-methylquinazoline 3-oxide with various halogenated compounds. For instance, the 6-bromo and 6-iodo substituted derivatives have shown significant inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Cox-1/2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or iodine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit different levels of inhibitory activity against cyclooxygenase enzymes.
Scientific Research Applications
Cox-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes involving cyclooxygenase enzymes.
Medicine: Explored as a potential therapeutic agent for managing inflammatory conditions, pain, and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and pain relievers.
Mechanism of Action
Cox-1/2-IN-1 exerts its effects by selectively inhibiting the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain. The compound targets the active sites of cyclooxygenase-1 and cyclooxygenase-2, blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with similar anti-inflammatory properties.
Meloxicam: Another selective cyclooxygenase-2 inhibitor used for managing pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor commonly used as an over-the-counter pain reliever.
Uniqueness
Cox-1/2-IN-1 is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 with significant potency. This dual inhibition provides a broader therapeutic effect compared to compounds that selectively inhibit only one of the enzymes .
Properties
Molecular Formula |
C15H10BrClN2O |
|---|---|
Molecular Weight |
349.61 g/mol |
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3 |
InChI Key |
RHVOYKDHVFHENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


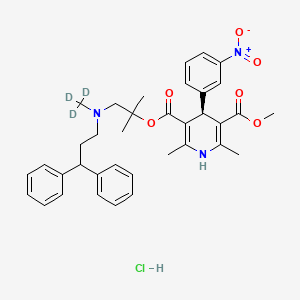
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
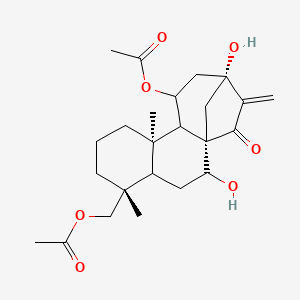
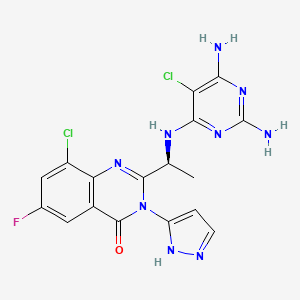
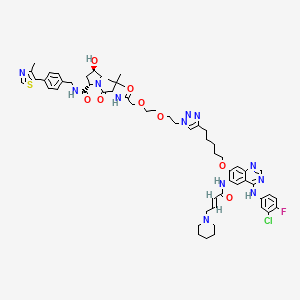

![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
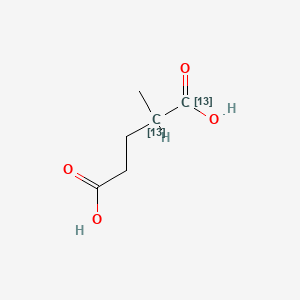
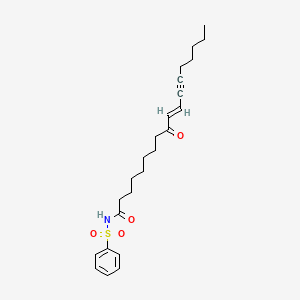
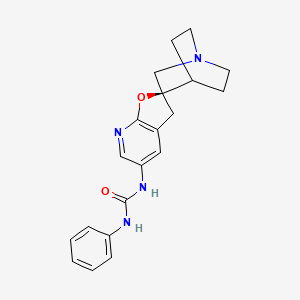

![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

